molecular formula C14H14N3+ B1216087 3,6-Diamino-10-methylacridinium CAS No. 837-73-0

3,6-Diamino-10-methylacridinium

Cat. No. B1216087
CAS RN: 837-73-0
M. Wt: 224.28 g/mol
InChI Key: XSIOKTWDEOJMGG-UHFFFAOYSA-O
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Description

3,6-Diamino-10-methylacridinium, also known as lucigenin, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to detect reactive oxygen species (ROS) and has been found to be useful in a variety of applications, including biochemical assays and physiological studies.

Scientific Research Applications

Oxidation Processes and Radical Species

  • The oxidation of 3,6-diamino-10-methylacridan, a precursor of acriflavine, involves sequential electron-proton-electron transfer processes. This has been studied using pulse radiolysis and laser flash photolysis, characterizing transient products like radical cations and radicals (Marcinek et al., 2001).

Photocatalysis and Electron Transfer

  • 9-Phenyl-10-methylacridium ion serves as an efficient photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, through photoinduced electron transfer (Ohkubo et al., 2006).
  • 9-Mesityl-10-methylacridinium ion exhibits photooxygenation properties, functioning as a catalyst for electron-transfer reactions with dioxygen (Kotani et al., 2004).

Chemiluminescence Studies

  • The chemiluminescence accompanying the reaction of 9-cyano-10-methylacridinium cation with hydrogen peroxide leads to the formation of electronically excited 10-methyl-9-acridinone. This reaction pathway holds potential for analytical applications (Wróblewska et al., 2004).

Biological Interactions and Antimicrobial Activity

  • The ligands based on azo dye of 3,6-diamino-10-methyl acridinium chloride and its Co(II) and Cu(II) complexes demonstrate promising biological activity against bacteria like Streptococcus and Staphylococcus aureus (Mohammed et al., 2019).

Redox Behavior and Dye Applications

  • 10-Methylacridinium acts as a versatile building block for constructing a variety of novel π-electron systems, demonstrating reversible redox behavior and electrochromic responses. It's used in dyes and has potential in metal-binding and chiroptical properties (Suzuki et al., 2015).

Structural and Crystallographic Studies

  • Studies on the molecular packing and intermolecular interactions in crystals of acridine/acridinium derivatives, including 10-methylacridinium, reveal significant insights into their crystal lattice stability and electronic interactions (Wera et al., 2016).

properties

IUPAC Name

10-methylacridin-10-ium-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIOKTWDEOJMGG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride)
Record name 3,6-Diamino-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30232534
Record name 3,6-Diamino-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diamino-10-methylacridinium

CAS RN

837-73-0
Record name 3,6-Diamino-10-methylacridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diamino-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Diamino-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
A Marcinek, J Zielonka, J Adamus… - The Journal of …, 2001 - ACS Publications
Sequential electron−proton−electron transfer processes in the oxidation of 3,6-diamino-10-methylacridan, an uncharged precursor of acriflavine, were studied. Transient products, ie, …
Number of citations: 10 pubs.acs.org
GW Collins, A Stasiak - Journal of the American …, 1929 - Wiley Online Library
… The preparation and properties of 3: 6 diamino-10-methylacridinium chloride (acriflavine-base) were first described by Benda.‘Acriflavine base was introduced by Ehrlich, who found it to …
Number of citations: 1 onlinelibrary.wiley.com
H Rozen, L Margulies - Journal of Agricultural and Food …, 1991 - ACS Publications
The photochemical degradation of the insecticide tetrahydro-2-(nitromethylene)-2H-l, 3-thiazine (NMH) adsorbed on montmorillonite, nontronite, and hectorite was studied. In all cases, …
Number of citations: 28 pubs.acs.org
M Studničková - Journal of Electroanalytical Chemistry, 1992 - Elsevier
The electroreduction processes of 3,6-diamino-10-methylacridinium chloride (trypaflavin, TF) and 3,6-di(dimethylamino)acridine (acridine orange, AO) were studied in aqueous buffered …
Number of citations: 6 www.sciencedirect.com
M FUKUNAGA, Y MIZUGUCHI… - Chemical and …, 1987 - jstage.jst.go.jp
The mutagenic activity of a series of aminoacridines was examined by the preincubation method with and without mammalian metabolizing enzymes in Salmonella tester strains. …
Number of citations: 3 www.jstage.jst.go.jp
SH Hosseini-Shokouh, J Zhou, E Berger… - … Applied Materials & …, 2023 - ACS Publications
Cost-effective and high-performance H 2 S sensors are required for human health and environmental monitoring. 2D transition-metal carbides and nitrides (MXenes) are appealing …
Number of citations: 14 pubs.acs.org
K Kano, JH Fendler - Chemistry and Physics of Lipids, 1979 - Elsevier
Neutral methylanthracene (MA), anionic trisodium 8-hydroxy-1,3,6-pyrenetrisulfonate, (pyranine), and cationic 3,6-diamino-10-methylacridinium chloride (acriflavine), have been used …
Number of citations: 25 www.sciencedirect.com
H Schmidt, R Zellhofer - 1974 - degruyter.com
The dependence of the ESR triplet spectra of some acridine dyes (3, 6-diamino-10-methylacridinium chloride, 3, 6-diaminoacridine hydrochloride, 3-aminoacridine hydrochloride, 3, 6-…
Number of citations: 7 www.degruyter.com
JL Rosenberg, FS Humphries - The Journal of Physical Chemistry, 1967 - ACS Publications
Neutral aqueous solutionsof acriflavine (3, 6-diamino-10-methylacridinium chloride) do not obey Beer’s law because of the formation of dimers. The dissociation constant of the dimer at …
Number of citations: 15 pubs.acs.org
BF Cain, GJ Atwell, WA Denny - Journal of Medicinal Chemistry, 1976 - ACS Publications
9-Anilino-10-methylacridinium salts result from reaction of substituted anilines and 9-chloro-10-methylacridinium salts in turn prepared from the 10-methyl-9 (10fl)-acridones and SOCI2 …
Number of citations: 55 pubs.acs.org

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